2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
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Overview
Description
2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic compound that features a combination of a fluorophenyl group, a piperazine ring, and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves multiple steps:
Formation of the Fluorophenyl Piperazine: This step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form 1-(2-fluorophenyl)piperazine.
Synthesis of the Purine Derivative: The purine derivative is synthesized through a series of reactions starting from a suitable purine precursor. This involves methylation and oxidation steps to achieve the desired structure.
Coupling Reaction: The final step involves coupling the fluorophenyl piperazine with the purine derivative using appropriate coupling agents and conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the fluorophenyl group or the purine ring, resulting in reduced forms of the compound.
Substitution: The piperazine ring can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated or hydrogenated products.
Scientific Research Applications
2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to certain receptors, modulating their activity and leading to various physiological effects.
Enzymes: It may inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions.
Pathways: The compound can influence signaling pathways, leading to changes in gene expression and protein activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl piperazine moiety but lacks the purine derivative.
2-Fluorophenylacetic acid: This compound contains the fluorophenyl group but does not have the piperazine or purine components.
Uniqueness
2-(8-(4-(2-fluorophenyl)piperazin-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is unique due to its combination of a fluorophenyl group, a piperazine ring, and a purine derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[8-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O4/c1-22-15-14(16(28)21-18(22)29)25(10-13(26)27)17(20-15)24-8-6-23(7-9-24)12-5-3-2-4-11(12)19/h2-5H,6-10H2,1H3,(H,26,27)(H,21,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSRQCQRZYRINO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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